molecular formula C10H12Cl2 B13929609 1-tert-Butyl-2,3-dichlorobenzene CAS No. 54932-64-8

1-tert-Butyl-2,3-dichlorobenzene

Cat. No.: B13929609
CAS No.: 54932-64-8
M. Wt: 203.10 g/mol
InChI Key: AAZWIUBEVIULFT-UHFFFAOYSA-N
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Description

1-tert-Butyl-2,3-dichlorobenzene is an organic compound classified as an aromatic hydrocarbon It consists of a benzene ring substituted with a tert-butyl group and two chlorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-2,3-dichlorobenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 2,3-dichlorobenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-2,3-dichlorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the tert-butyl group and chlorine atoms influence the reactivity and orientation of incoming electrophiles.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorine atoms to hydrogen, yielding the corresponding hydrocarbon.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). The reactions typically occur in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.

    Oxidation: Oxidized products such as quinones or carboxylic acids.

    Reduction: Reduced products include the corresponding hydrocarbon.

Scientific Research Applications

1-tert-Butyl-2,3-dichlorobenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-2,3-dichlorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The tert-butyl group and chlorine atoms influence the compound’s reactivity and orientation, affecting its interaction with various electrophiles. The pathways involved include the formation of sigma complexes and subsequent deprotonation to regenerate the aromatic system.

Comparison with Similar Compounds

    tert-Butylbenzene: Similar structure but lacks the chlorine atoms, resulting in different reactivity and applications.

    2,3-Dichlorotoluene: Contains chlorine atoms at the same positions but has a methyl group instead of a tert-butyl group.

    1,4-Dichlorobenzene: Chlorine atoms at different positions, leading to distinct chemical properties.

Uniqueness: 1-tert-Butyl-2,3-dichlorobenzene is unique due to the combined presence of a bulky tert-butyl group and two chlorine atoms, which significantly influence its chemical reactivity and potential applications. The steric and electronic effects of these substituents make it a valuable compound for various research and industrial purposes.

Properties

CAS No.

54932-64-8

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

1-tert-butyl-2,3-dichlorobenzene

InChI

InChI=1S/C10H12Cl2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,1-3H3

InChI Key

AAZWIUBEVIULFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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